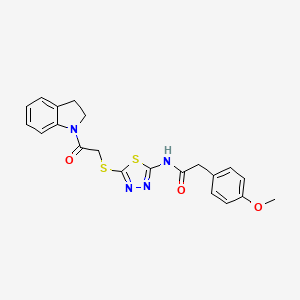

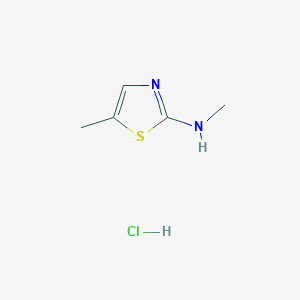

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex acetamide derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamides were synthesized through a cyclocondensation reaction. This process involved the reaction of N'-substituted benzylidene-2-(3'-substituted phenyl-spiro[3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)acetohydrazide with thiolactic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In the second study, the novel acetamide derivatives were characterized by LCMS, IR, 1H, and 13C spectroscopies, along with elemental analysis. These techniques provided detailed information about the molecular framework and functional groups present in the compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamide derivatives are crucial for the formation of the desired products with potential anticancer properties. The cyclocondensation reaction mentioned in the first study is a key step that leads to the formation of the thiazolidine ring, which is a common feature in both sets of compounds . The second study does not detail the specific chemical reactions but mentions a linear synthesis approach, indicating a stepwise construction of the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structure. The presence of the thiazolidine ring, oxadiazole moiety, and substituted phenyl groups suggest that these compounds would exhibit a range of physical and chemical behaviors, including solubility, melting points, and reactivity. The specific properties were not detailed in the abstracts provided, but such characteristics are typically influenced by the functional groups and overall molecular architecture of the compounds .

Anticancer Properties Analysis

The second study evaluated the synthesized acetamide derivatives for their in vitro anticancer activity against three different human leukemic cell lines: PANC-1, HepG2, and MCF7. The compound N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide showed high cytotoxicity on PANC-1 and HepG2 cell lines with IC50 values of 4.6μM and 2.2μM, respectively. Another compound was moderately cytotoxic on MCF7 with an IC50 of 15.5μM. These findings indicate the potential of these compounds as anticancer agents, with the possibility of further optimization for enhanced efficacy .

科学的研究の応用

Anticancer Activity

The pharmacophore hybridization approach, involving 1,3,4-thiadiazole and other related moieties, has been widely used for the design of drug-like small molecules with anticancer properties. A cost-effective synthesis strategy for novel non-condensed pyrazoline-bearing hybrid molecules has shown potential in vitro anticancer activity, highlighting the therapeutic promise of these compounds in cancer treatment (Yushyn, Holota, & Lesyk, 2022).

Antibacterial and Antifungal Applications

Compounds synthesized with the indolin-1-yl and 1,3,4-thiadiazol moieties have been evaluated for their antibacterial and antifungal activities. Studies show that certain derivatives exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as therapeutic agents in treating infections (Debnath & Ganguly, 2015).

Antioxidant Properties

Research on N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide compounds, which share structural similarities with the queried compound, has demonstrated antioxidant properties. These findings support the exploration of such compounds in developing treatments that require antioxidant activity (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).

Anticonvulsant Evaluation

The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to the compound of interest, have shown significant anticonvulsant activity. This suggests potential applications in developing treatments for epilepsy and other seizure disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Structural and Biological Analysis

The synthesis of derivatives of 1,3,4-thiadiazole, including compounds structurally related to the queried chemical, has facilitated the exploration of their antimicrobial properties. These studies contribute to a deeper understanding of the structural requisites for biological activity and offer a foundation for the design of new antimicrobial agents (Ameen & Qasir, 2017).

特性

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-28-16-8-6-14(7-9-16)12-18(26)22-20-23-24-21(30-20)29-13-19(27)25-11-10-15-4-2-3-5-17(15)25/h2-9H,10-13H2,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUXJQYQYXZWQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)

![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)